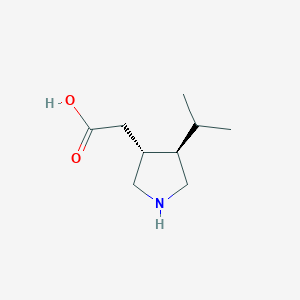
3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The study and development of complex organosulfur compounds, like the one you've mentioned, are significant in organic chemistry due to their diverse applications, including materials science, pharmaceuticals, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of complex sulfonated compounds often involves multi-step chemical reactions, starting from simpler aromatic compounds. For example, compounds similar to the target molecule can be synthesized through reactions involving sulfonyl chlorides and amines or through direct sulfonation of aromatic compounds using chlorosulfonic acid or sulfur trioxide under controlled conditions (Percec et al., 2001).
Molecular Structure Analysis
Molecular structure analysis of similar compounds involves advanced techniques like X-ray diffraction, NMR spectroscopy, and computational methods such as Density Functional Theory (DFT). These analyses help in determining the bond lengths, angles, and conformations, which are crucial for understanding the reactivity and properties of the compound (Sarojini et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of such compounds involves their participation in substitution reactions, where the sulfonyl chloride group acts as a reactive center for nucleophilic attack. These reactions can lead to the formation of sulfonamides, sulfonyl esters, and other sulfonated derivatives, which have varied applications in different fields (Petrov et al., 2009).
Aplicaciones Científicas De Investigación
Synthesis and Reactions
- 3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride is utilized in the synthesis of various sulfonyl derivatives, showing potential as herbicides. These derivatives are made by condensing sulfonyl chlorides with nucleophilic reagents like ammonia, amines, and sodium azide (Cremlyn & Cronje, 1979).
Chemical Transformations
- This compound is involved in transformations leading to chloro or nitro derivatives when reacting with nitryl chloride, demonstrating its versatility in producing various chemical compounds (Proštenik et al., 1976).
Polymerization Applications
- In the field of polymer science, it's used in the preparation of magnesium complexes with sulfonate phenoxide ligands. These complexes are efficient catalysts for ring-opening polymerization of certain compounds, indicating its utility in materials science (Chen et al., 2010).
Pharmaceutical Research
- Although information related to drug use, dosage, and side effects are excluded, it's important to note that derivatives of this compound have been studied for their potential pharmaceutical applications, as in the case of 3-nitro(amino)-4-chloro-5-sulfamoylsalicylic acids (Smirnov, 2000).
Environmental and Analytical Chemistry
- The compound's derivatives have been explored in the context of environmental chemistry, particularly in studying the transformation mechanisms of certain UV-filters in water treatment processes (Xiao et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
3,5-dichloro-4-(2-chloro-4-nitrophenoxy)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl4NO5S/c13-8-3-6(17(18)19)1-2-11(8)22-12-9(14)4-7(5-10(12)15)23(16,20)21/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPAAILIMIGQIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2=C(C=C(C=C2Cl)S(=O)(=O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl4NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378997 |
Source


|
| Record name | 3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride | |
CAS RN |
175135-06-5 |
Source


|
| Record name | 3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1R,2R,4R)-(9CI)](/img/structure/B61343.png)



![(13E)-14-Amino-13-[(4-methylphenyl)hydrazinylidene]-11,15,16-triazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3,5,7,11,14-hexaene-2,9,17-trione](/img/structure/B61351.png)


![[(1-methyl-1H-indol-3-yl)thio]acetic acid](/img/structure/B61358.png)

![2-Methyl-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B61364.png)



![5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B61372.png)